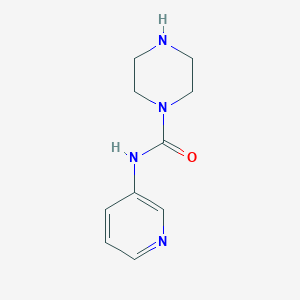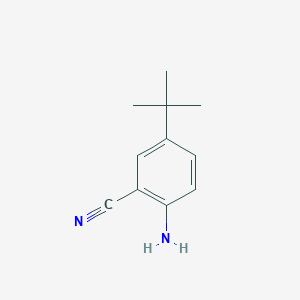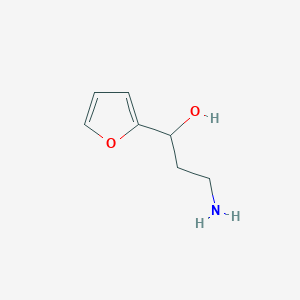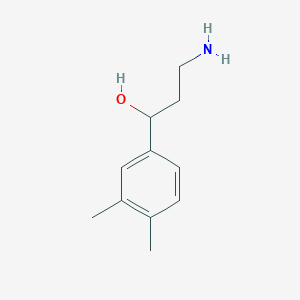
N-(Pyridin-3-yl)piperazine-1-carboxamide
概要
説明
N-(Pyridin-3-yl)piperazine-1-carboxamide is a heterocyclic compound that features a piperazine ring bonded to a pyridine ring through a carboxamide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
作用機序
Target of Action
N-(Pyridin-3-yl)piperazine-1-carboxamide is primarily targeted against Mycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis . The compound’s role is to inhibit the growth and proliferation of these bacteria, thereby helping to control the spread of the disease .
Mode of Action
It is known that the compound interacts with its target bacteria, inhibiting their growth and proliferation . This interaction likely involves the compound binding to specific proteins or enzymes within the bacteria, disrupting their normal function and leading to their death .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that the compound affects pathways related to bacterial growth and proliferation . The downstream effects of this disruption could include the death of the bacteria and a reduction in the symptoms of tuberculosis .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The primary result of this compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra growth and proliferation . This leads to a reduction in the bacterial population, thereby helping to control the spread of tuberculosis .
生化学分析
Biochemical Properties
N-(Pyridin-3-yl)piperazine-1-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The interaction with CDK2 inhibits its activity, leading to cell cycle arrest. Additionally, this compound has been found to bind to histamine H3 receptors and sigma-1 receptors, exhibiting antagonistic properties .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting CDK2, it can induce cell cycle arrest, leading to reduced cell proliferation . This compound also modulates histamine H3 receptor activity, impacting neurotransmitter release and neuronal signaling . Furthermore, its interaction with sigma-1 receptors can influence cellular stress responses and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It inhibits CDK2 by binding to its active site, preventing substrate phosphorylation and subsequent cell cycle progression . Additionally, as a histamine H3 receptor antagonist, it blocks the receptor’s activity, reducing histamine-mediated signaling . The compound’s interaction with sigma-1 receptors involves binding to the receptor’s ligand-binding domain, modulating its activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated consistent effects on cellular function, including sustained inhibition of cell proliferation and modulation of receptor activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP3A4 and CYP2D6 . These enzymes catalyze the oxidation and subsequent conjugation of the compound, facilitating its excretion. The compound’s metabolism can influence its bioavailability and pharmacokinetics, affecting its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and intracellular localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. It can accumulate in specific tissues, including the liver and brain, where it exerts its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its subcellular distribution and stability. Additionally, targeting signals within the compound’s structure may direct it to specific compartments or organelles, further modulating its activity.
準備方法
Synthetic Routes and Reaction Conditions
N-(Pyridin-3-yl)piperazine-1-carboxamide can be synthesized through various synthetic routes. One common method involves the reaction of pyridine-3-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide linkage . The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can improve yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.
化学反応の分析
Types of Reactions
N-(Pyridin-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
N-(Pyridin-3-yl)piperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
- N-(Pyridin-2-yl)piperazine-1-carboxamide
- N-(Pyridin-4-yl)piperazine-1-carboxamide
- N-(Pyrimidin-2-yl)piperazine-1-carboxamide
Uniqueness
N-(Pyridin-3-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying structure-activity relationships.
特性
IUPAC Name |
N-pyridin-3-ylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-10(14-6-4-11-5-7-14)13-9-2-1-3-12-8-9/h1-3,8,11H,4-7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDQBBKYUFLWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)










